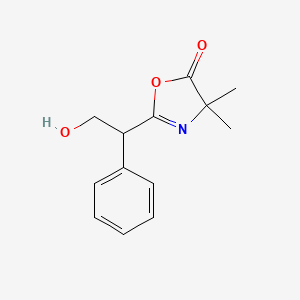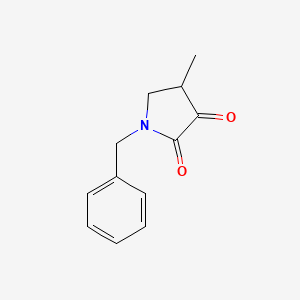
1-Benzyl-4-methylpyrrolidine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-methylpyrrolidine-2,3-dione is an organic compound with the molecular formula C({12})H({13})NO(_{2}) It is a derivative of pyrrolidine, characterized by a benzyl group attached to the nitrogen atom and a methyl group at the fourth position of the pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
1-Benzyl-4-methylpyrrolidine-2,3-dione can be synthesized through several methods. One common approach involves the reaction of benzylamine with methylsuccinic anhydride. The reaction typically proceeds under reflux conditions in an appropriate solvent such as toluene or xylene. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{C}_5\text{H}6\text{O}3 \rightarrow \text{C}{12}\text{H}{13}\text{NO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions can further enhance the reaction rate and product purity.
化学反应分析
Types of Reactions
1-Benzyl-4-methylpyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding alcohols or amines.
Substitution: Derivatives with substituted benzyl groups.
科学研究应用
1-Benzyl-4-methylpyrrolidine-2,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
作用机制
The mechanism by which 1-Benzyl-4-methylpyrrolidine-2,3-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways.
相似化合物的比较
1-Benzyl-4-methylpyrrolidine-2,3-dione can be compared with other pyrrolidine derivatives:
1-Benzylpyrrolidine-2,3-dione: Lacks the methyl group at the fourth position, which may affect its reactivity and biological activity.
4-Methylpyrrolidine-2,3-dione: Lacks the benzyl group, potentially altering its chemical properties and applications.
1-Benzyl-4-ethylpyrrolidine-2,3-dione: Similar structure but with an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
7151-49-7 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC 名称 |
1-benzyl-4-methylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-9-7-13(12(15)11(9)14)8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI 键 |
AMOUGNHQQAQEIZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(C(=O)C1=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



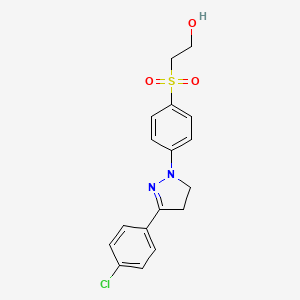
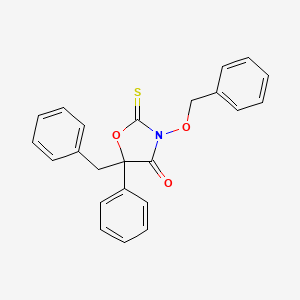


![Dicyclohexyl(2',4',6'-triisopropyl-3'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888583.png)
![2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione](/img/structure/B12888589.png)
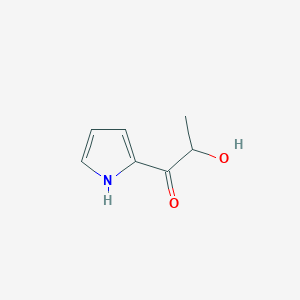
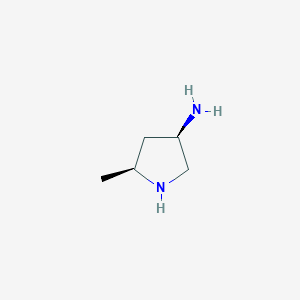
![2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate](/img/structure/B12888598.png)



